(2E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile
Description
The exact mass of the compound this compound is 465.0550049 g/mol and the complexity rating of the compound is 812. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(E)-2-[4-(6-chloro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4S/c1-29-20-6-4-16(9-21(20)30-2)26-11-14(10-25)22-27-18(12-32-22)17-8-13-7-15(24)3-5-19(13)31-23(17)28/h3-9,11-12,26H,1-2H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPUNQYNDJQPIH-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile is a complex organic molecule that combines multiple bioactive motifs, including a thiazole ring and a chromenone moiety. These structural features suggest significant potential for various biological activities, including antimicrobial and anticancer properties.
Structural Characteristics
This compound's structure can be broken down into several key components:
- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Chromene Moiety : Associated with antioxidant and anticancer properties.
- Prop-2-enenitrile Group : May enhance interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing promising results in antimicrobial and anticancer assays.
Antimicrobial Activity
Research indicates that compounds with thiazole and chromenone structures exhibit significant antimicrobial properties. For instance, the presence of chlorine substitutions on the phenyl ring enhances the lipophilicity and reactivity of these compounds, leading to increased penetration into bacterial cells and improved antimicrobial efficacy against resistant strains.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antimicrobial |
| 6-Chloro-thiazole derivative | 16 | Against E. faecium |
| 4-(6-Chloro-thiazol-2-yl)phenol | TBD | Antimicrobial |
The compound's effectiveness against Gram-positive multidrug-resistant pathogens has been highlighted, with specific substitutions being crucial for activity. For example, dichloro substitutions have shown enhanced potency compared to mono-substituted derivatives .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrate that compounds containing thiazole rings exhibit cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Caco-2 | 39.8 | Significant decrease in viability |
| A549 | TBD | Varies by substitution |
Notably, structural modifications such as the introduction of methyl groups on the thiazole ring have been shown to enhance anticancer activity . The presence of electron-donating groups appears to increase the cytotoxic potential against specific cancer cell lines.
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited significant anticancer activity against A549 cells, with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Coumarin Complexes : Recent advances in coumarin-metal complexes have shown enhanced antioxidant and anticancer activities, suggesting that modifications to the chromenone structure can lead to improved therapeutic profiles .
Scientific Research Applications
Anticancer Properties
Several studies have indicated that compounds similar to (2E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile exhibit significant anticancer activity.
Mechanism of Action:
The anticancer effects are attributed to the ability of the compound to induce apoptosis in cancer cells and inhibit cell proliferation. The thiazole and chromene components are known to interact with various molecular targets involved in cancer progression.
Case Studies:
- Breast Cancer: In vitro studies demonstrated that similar compounds induced cytotoxicity in breast cancer cell lines by disrupting cell cycle progression.
- Lung Cancer: Research indicated that derivatives of this compound inhibited the growth of lung cancer cells through the activation of apoptotic pathways.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria and some fungi.
Mechanism of Action:
The antimicrobial activity is believed to stem from the disruption of microbial cell membranes and interference with metabolic pathways.
Case Studies:
- Bacterial Infections: Studies have shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential for use in treating bacterial infections.
- Fungal Infections: The compound demonstrated antifungal activity against Candida albicans in laboratory settings.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. Researchers are exploring various derivatives to enhance its bioactivity and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
